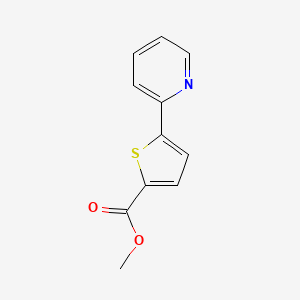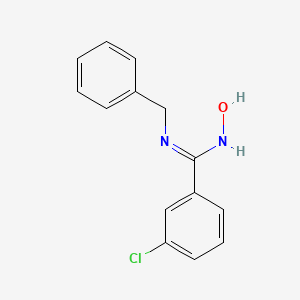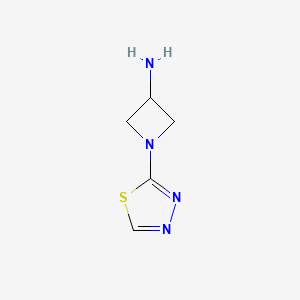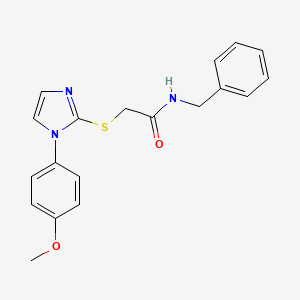
Methyl 5-(2-pyridyl)thiophene-2-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Catalytic Activity in Heck Coupling Reactions
Methyl 5-(2-pyridyl)thiophene-2-carboxylate derivatives have been explored for their catalytic activity, particularly in the context of Heck coupling reactions. The synthesis and molecular structures of thiophene-based imino-pyridyl palladium(II) complexes demonstrate their significant catalytic activities. These complexes, synthesized via Schiff base condensation, show potential as catalyst precursors for standard Heck coupling reactions, with their performance being attributed to steric and electronic influences (Elantabli et al., 2017).
Versatile Reactivity in Arylation Processes
The compound has also been noted for its reactivity in palladium-catalyzed direct arylations. Studies on the regioselectivity of these arylation processes highlight conditions that allow selective modification at different positions of the thiophene ring. This reactivity opens pathways to thiophenes bearing diverse aryl units, showcasing the compound's versatility in organic synthesis (Smari et al., 2015).
Synthetic Utility in Electrophilic Reactions
Furthermore, the incorporation of thiophene moieties into electrophilic reactions, promoted by samarium diiodide, illustrates the compound's role in distant functionalization strategies. These approaches have facilitated the synthesis of complex molecules with remote hydroxyl and carboxyl groups, demonstrating the compound's utility in constructing long-chain esters with significant biological relevance (Yang et al., 2000).
Applications in Heterocyclic Compound Synthesis
The potential of methyl 5-(2-pyridyl)thiophene-2-carboxylate extends into the synthesis of heterocyclic compounds. This includes the development of novel thieno[3,4-d]pyrimidine derivatives and their C-nucleosides, which have shown promise as antiviral and antitumor agents. Such synthetic endeavors underscore the compound's significance in medicinal chemistry, offering a platform for the design of new therapeutic agents (Patil et al., 1993).
Safety and Hazards
Propiedades
IUPAC Name |
methyl 5-pyridin-2-ylthiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-14-11(13)10-6-5-9(15-10)8-4-2-3-7-12-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJYHWUNVCDIOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(S1)C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(2-pyridyl)thiophene-2-carboxylate | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-chloro-2-methoxyphenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2493393.png)
![6-(4-fluorobenzyl)-4-(4-fluorophenyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2493395.png)
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2493397.png)
![2-Amino-4-(4-hydroxyphenyl)-6-(3-methoxybenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2493399.png)



![(2R)-1-azabicyclo[2.2.2]octane-2-carbonitrile](/img/structure/B2493403.png)

![N-(5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isobutyramide](/img/structure/B2493408.png)
![2-Amino-2-[3-(2-fluoro-6-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2493409.png)

![5-[1-Amino-2-(4-chlorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2493412.png)